molecular formula C11H21NO2 B1423043 1-(3-Ethoxypropyl)-3-methylpiperidin-4-one CAS No. 1249336-33-1

1-(3-Ethoxypropyl)-3-methylpiperidin-4-one

Cat. No.: B1423043
CAS No.: 1249336-33-1
M. Wt: 199.29 g/mol
InChI Key: LBYQCFRBHQMJGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethoxypropyl)-3-methylpiperidin-4-one is an organic compound that belongs to the class of piperidines It is characterized by the presence of an ethoxypropyl group attached to the nitrogen atom and a methyl group at the third position of the piperidine ring

Scientific Research Applications

1-(3-Ethoxypropyl)-3-methylpiperidin-4-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.

Preparation Methods

The synthesis of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-one typically involves the reaction of 4-hydroxypiperidine with 3-ethoxypropyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group is replaced by the ethoxypropyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-Ethoxypropyl)-3-methylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Ethoxypropyl)-3-methylpiperidin-4-one can be compared with other similar compounds, such as:

    1-(3-Methoxypropyl)-3-methylpiperidin-4-one: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(3-Ethoxypropyl)-4-methylpiperidin-4-one: Similar structure but with a methyl group at the fourth position instead of the third position.

    1-(3-Ethoxypropyl)-3-ethylpiperidin-4-one: Similar structure but with an ethyl group instead of a methyl group.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their structures.

Properties

IUPAC Name

1-(3-ethoxypropyl)-3-methylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-3-14-8-4-6-12-7-5-11(13)10(2)9-12/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYQCFRBHQMJGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1CCC(=O)C(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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